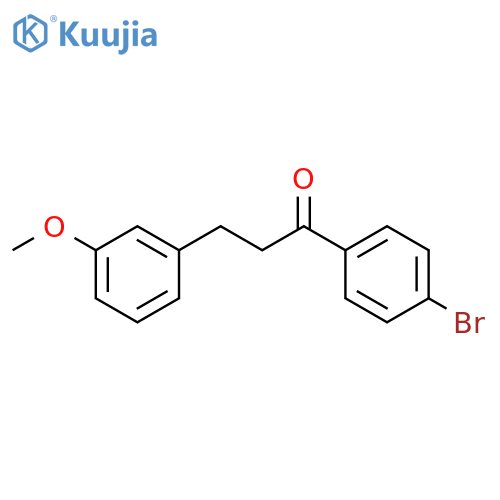

Cas no 898774-66-8 (4'-Bromo-3-(3-methoxyphenyl)propiophenone)

898774-66-8 structure

商品名:4'-Bromo-3-(3-methoxyphenyl)propiophenone

4'-Bromo-3-(3-methoxyphenyl)propiophenone 化学的及び物理的性質

名前と識別子

-

- 1-(4-bromophenyl)-3-(3-methoxyphenyl)propan-1-one

- 4'-BROMO-3-(3-METHOXYPHENYL)PROPIOPHENONE

- 898774-66-8

- AKOS016021598

- MFCD03843111

- DTXSID20644223

- 4'-Bromo-3-(3-methoxyphenyl)propiophenone

-

- MDL: MFCD03843111

- インチ: InChI=1S/C16H15BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3

- InChIKey: NVXDPPMWAKSTBG-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Br

計算された属性

- せいみつぶんしりょう: 318.02600

- どういたいしつりょう: 318.02554g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- PSA: 26.30000

- LogP: 4.27320

4'-Bromo-3-(3-methoxyphenyl)propiophenone セキュリティ情報

4'-Bromo-3-(3-methoxyphenyl)propiophenone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

4'-Bromo-3-(3-methoxyphenyl)propiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649687-2g |

1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one |

898774-66-8 | 98% | 2g |

¥14479.00 | 2024-04-26 | |

| A2B Chem LLC | AH91893-2g |

4'-Bromo-3-(3-methoxyphenyl)propiophenone |

898774-66-8 | 97% | 2g |

$1169.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649687-5g |

1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one |

898774-66-8 | 98% | 5g |

¥27018.00 | 2024-04-26 | |

| A2B Chem LLC | AH91893-5g |

4'-Bromo-3-(3-methoxyphenyl)propiophenone |

898774-66-8 | 97% | 5g |

$2291.00 | 2024-04-19 | |

| Fluorochem | 205845-2g |

4'-bromo-3-(3-methoxyphenyl)propiophenone |

898774-66-8 | 97% | 2g |

£1013.00 | 2022-03-01 | |

| TRC | B098770-500mg |

4'-Bromo-3-(3-methoxyphenyl)propiophenone |

898774-66-8 | 500mg |

$ 735.00 | 2022-06-07 | ||

| TRC | B098770-250mg |

4'-Bromo-3-(3-methoxyphenyl)propiophenone |

898774-66-8 | 250mg |

$ 440.00 | 2022-06-07 | ||

| Fluorochem | 205845-1g |

4'-bromo-3-(3-methoxyphenyl)propiophenone |

898774-66-8 | 97% | 1g |

£540.00 | 2022-03-01 | |

| Fluorochem | 205845-5g |

4'-bromo-3-(3-methoxyphenyl)propiophenone |

898774-66-8 | 97% | 5g |

£2025.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649687-1g |

1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one |

898774-66-8 | 98% | 1g |

¥6182.00 | 2024-04-26 |

4'-Bromo-3-(3-methoxyphenyl)propiophenone 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

898774-66-8 (4'-Bromo-3-(3-methoxyphenyl)propiophenone) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬